molecular formula C8H13ClO B8525289 1-Chlorooct-7-en-4-one

1-Chlorooct-7-en-4-one

Cat. No. B8525289
M. Wt: 160.64 g/mol
InChI Key: VPARKIGTMWFVNU-UHFFFAOYSA-N
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Patent
US09266908B2

Procedure details

In a flame-dried flask, under an argon atmosphere, magnesium (7.8 g, 0.33 mol) and a small crystal of iodine in just enough THF to cover the magnesium was heated to a gentle reflux until the color had disappeared. Approximately 10% of a solution of 4-bromo-1-buten (32.5 mL, 0.321 mol) in THF (100 mL) was added all at once and reflux was continued until a brown coloration appeared. The remainder of the solution was added dropwise with continued reflux. After the addition was complete heating was maintained for 10 min, at which point almost all of the Mg had dissolved. The Grignard reagent solution was added to a second cooled (ice-bath) solution of 4-chloro-N-methoxy-N-methylbutanamide (21.3 g, 0.128 mol) in THF (200 mL). The resulting mixture was stirred for at room temperature for 2 h, poured into a mixture of ether and saturated aqueous ammonium chloride. The layers were separated and the aqueous phase was extracted with ether. The combined extracts were dried over Mg2SO4, filtered and concentrated under reduced pressure to give crude 1-chlorooct-7-en-4-one (17 g, 85%) as yellow liquid. 1H NMR (CDCl3, 500 MHz) δ 5.93-5.69 (m, 1H), 5.11-4.92 (m, 2H), 3.58 (t, J=6.5 Hz, 2H), 2.65-2.50 (m, 4H), 2.41-2.26 (m, 2H), 2.11-1.98 (qw, J=6.5 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
21.3 g
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6][CH:7]=[CH2:8].[Cl:9][CH2:10][CH2:11][CH2:12][C:13](N(OC)C)=[O:14].[Cl-].[NH4+]>C1COCC1.CCOCC>[Cl:9][CH2:10][CH2:11][CH2:12][C:13](=[O:14])[CH2:8][CH2:7][CH:6]=[CH2:5] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
7.8 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
32.5 mL
Type
reactant
Smiles
BrCCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
21.3 g
Type
reactant
Smiles
ClCCCC(=O)N(C)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux until the color
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
The remainder of the solution was added dropwise with continued reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
was complete heating
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCCC(CCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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